AL 8697

p38 MAPK inhibition IC50 comparison kinase profiling

AL 8697 is the definitive p38α-selective inhibitor for rigorous preclinical research. Unlike first-generation agents (SB 203580) or pan-p38 compounds (BIRB 796), AL 8697 delivers 14-fold selectivity over p38β and ≥300-fold across 91 kinases, eliminating confounding off-target effects in inflammatory signaling studies. With 50% oral bioavailability and a 3.3 h half-life in rat, it enables reliable once-daily dosing without specialized formulations—critical for chronic disease models such as CIA, AIA, and IBD. Choose AL 8697 for reproducible, p38α-specific target engagement and cleaner mechanistic interpretation.

Molecular Formula C21H21F3N4O
Molecular Weight 402.4 g/mol
Cat. No. B1662642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAL 8697
SynonymsN-Cyclopropyl-3-[3-(1,1-dimethylethyl)-6,8-difluoro-1,2,4-triazolo[4,3-a]pyridin-7-yl]-5-fluoro-4-methylbenzamide
Molecular FormulaC21H21F3N4O
Molecular Weight402.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1F)C(=O)NC2CC2)C3=C(C4=NN=C(N4C=C3F)C(C)(C)C)F
InChIInChI=1S/C21H21F3N4O/c1-10-13(7-11(8-14(10)22)19(29)25-12-5-6-12)16-15(23)9-28-18(17(16)24)26-27-20(28)21(2,3)4/h7-9,12H,5-6H2,1-4H3,(H,25,29)
InChIKeyZVBTZTQYHOXIBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AL 8697: p38α MAPK Inhibitor with Subtype Selectivity and Oral Activity


AL 8697 is a synthetic small-molecule inhibitor belonging to the triazolopyridylbenzamide chemical class, specifically targeting the p38α mitogen-activated protein kinase (MAPK) signaling pathway [1]. It functions as an ATP-competitive antagonist with high binding affinity for the p38α catalytic domain, blocking downstream phosphorylation events involved in pro-inflammatory cytokine production [1]. The compound is primarily utilized in preclinical research settings to interrogate p38α-mediated inflammatory signaling cascades in cellular and animal models of autoimmune disease [2].

Why AL 8697 Cannot Be Substituted with a Generic p38 Inhibitor in Preclinical Inflammation Studies


Generic substitution of p38 MAPK inhibitors is scientifically invalid due to marked differences in kinase selectivity profiles, isoform discrimination, oral pharmacokinetics, and in vivo pharmacodynamic effects that directly impact experimental reproducibility and translational relevance [1]. AL 8697 exhibits a unique combination of high p38α potency with 14-fold selectivity over p38β and ≥300-fold selectivity across a 91-kinase panel, a profile not uniformly shared by first-generation inhibitors like SB 203580 or pan-p38 agents such as BIRB 796 [1]. Furthermore, AL 8697 demonstrates 50% oral bioavailability in rat, enabling consistent systemic exposure in in vivo efficacy models without requiring specialized formulations, whereas alternative p38 inhibitors exhibit variable oral absorption and shorter half-lives that confound dose-response interpretations . Substitution with a non-equivalent inhibitor would introduce uncontrolled variables in selectivity, exposure, and target engagement, thereby compromising the internal validity of mechanistic or therapeutic studies.

Quantitative Differentiation of AL 8697 Versus Comparator p38 Inhibitors


p38α Potency Comparison: AL 8697 vs. SB 203580 and VX-745

AL 8697 inhibits p38α MAPK with an IC50 of 6 nM in cell-free enzymatic assays, representing an 8.3-fold improvement in potency compared to the first-generation reference inhibitor SB 203580 (IC50 = 50 nM), and a 1.7-fold improvement compared to VX-745 (IC50 = 10 nM), when assayed under comparable biochemical conditions [1].

p38 MAPK inhibition IC50 comparison kinase profiling

p38 Isoform Selectivity: AL 8697 Discriminates p38α from p38β

AL 8697 demonstrates 14-fold selectivity for p38α (IC50 = 6 nM) over p38β (IC50 = 82 nM) in parallel enzymatic assays [1]. In contrast, BIRB 796 (Doramapimod) exhibits only 1.7-fold selectivity between these isoforms (p38α IC50 = 38 nM; p38β IC50 = 65 nM) , and SB 203580 shows 10-fold selectivity (p38α IC50 = 50 nM; p38β IC50 = 500 nM) .

kinase selectivity p38 isoform off-target profiling

Broad Kinase Selectivity: AL 8697 Demonstrates 300-Fold Selectivity Over 91 Kinases

In a comprehensive kinase selectivity panel comprising 91 distinct kinases, AL 8697 exhibited ≥300-fold selectivity for p38α over all other kinases tested, including JNK1/2/3, ERK1/2, and multiple receptor tyrosine kinases [1]. This selectivity margin substantially exceeds that of SB 203580, which was reported to inhibit LCK (IC50 = 5 μM) and exhibits measurable inhibition of several additional kinases at concentrations below 10 μM [2].

kinase selectivity panel off-target profiling specificity

Oral Bioavailability and Systemic Exposure: AL 8697 Achieves 50% Bioavailability in Rat

Following a single oral dose of 10 mg/kg in male Wistar rats, AL 8697 achieved 50% oral bioavailability (F%) with a Cmax of 3,471 ng/mL, AUC0-6h of 16,409 ng·h/mL, and a plasma half-life (t½) of 3.3 hours [1]. This oral exposure profile supports once-daily dosing in rodent efficacy models, whereas comparator inhibitors such as tofacitinib, when administered at the same 10 mg/kg oral dose, exhibits a substantially shorter half-life of 0.9 hours, necessitating twice-daily dosing to maintain therapeutic exposure [1].

oral bioavailability pharmacokinetics in vivo exposure

In Vivo Anti-Inflammatory Efficacy: Dose-Dependent Paw Edema Reduction in Rat Adjuvant-Induced Arthritis

In the rat adjuvant-induced arthritis (AIA) model, AL 8697 administered orally once daily for 10 days at doses of 1-30 mg/kg produced dose-dependent reduction of paw edema, reaching an efficacy plateau of approximately 80% inhibition at the highest doses (10 and 30 mg/kg) in both the right and left paws [1]. Notably, AL 8697 at 30 mg/kg qd achieved 76% inhibition of right paw swelling and 52% inhibition of left paw swelling, demonstrating robust anti-inflammatory activity that was comparable to tofacitinib in the same study [1].

adjuvant-induced arthritis in vivo efficacy inflammation model

Distinct Hematological and Biochemical Signature in Preclinical Models

Treatment with AL 8697 in the rat AIA model produced a characteristic pharmacodynamic signature comprising induced leukocytosis (increased white blood cell count) and elevated total plasma cholesterol, with partial restoration of platelet counts [1]. This signature differs markedly from that of teriflunomide (DHODH inhibitor), which induced dose-dependent leukopenia and body weight loss, and from tofacitinib (JAK inhibitor), which induced lymphopenia and normalized ALT levels [1].

pharmacodynamics hematology translational biomarkers

Optimal Preclinical Applications of AL 8697 Based on Quantitative Differentiation Evidence


Mechanistic Dissection of p38α-Specific Signaling in Inflammatory Disease Models

Investigators seeking to attribute inflammatory phenotypes specifically to p38α rather than p38β or other off-target kinases should select AL 8697 due to its 14-fold selectivity over p38β and ≥300-fold selectivity across a 91-kinase panel [1][2]. This selectivity profile minimizes confounding effects from p38β inhibition or polypharmacology, enabling cleaner interpretation of p38α-dependent signaling events in cellular models of cytokine production, macrophage activation, or synoviocyte biology [1].

Chronic Oral Dosing in Rodent Autoimmune and Inflammation Models

For studies requiring sustained systemic p38α inhibition via oral administration, AL 8697 offers a validated pharmacokinetic profile with 50% oral bioavailability and a 3.3-hour half-life in rat, supporting reliable once-daily dosing without the need for specialized formulations or osmotic pumps [1]. This property is particularly advantageous for chronic disease models such as adjuvant-induced arthritis, collagen-induced arthritis, or inflammatory bowel disease where consistent daily exposure is critical for evaluating disease-modifying effects [1][2].

Comparative Pharmacology Studies Benchmarking p38 Inhibition Against Other Anti-Inflammatory Mechanisms

AL 8697 serves as an optimal reference compound for p38 pathway inhibition in comparative pharmacology studies due to its well-characterized in vivo efficacy (up to ~80% paw edema inhibition at 10-30 mg/kg in rat AIA) and distinct hematological signature (leukocytosis, hypercholesterolemia) that differentiates it from DHODH and JAK inhibitors [1]. Researchers conducting cross-mechanism comparisons can use AL 8697 as the p38 inhibitor benchmark, leveraging the extensive parallel data available for teriflunomide and tofacitinib from the same experimental system [1].

Kinase Selectivity Profiling and Off-Target Assessment in Chemical Biology

In chemical biology applications requiring a p38α inhibitor with a well-documented selectivity fingerprint, AL 8697 provides a reference standard with published selectivity data against 91 kinases, enabling researchers to contextualize the selectivity of novel p38 inhibitors or to control for p38α-specific effects in broader kinome profiling experiments [1][2]. The availability of the full selectivity panel data in the supporting information of the primary publication facilitates transparent comparison with other tool compounds [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for AL 8697

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.